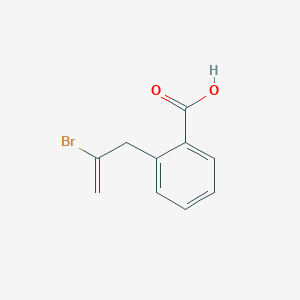

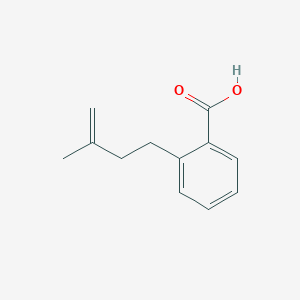

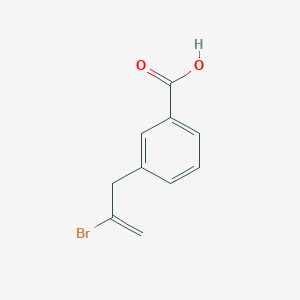

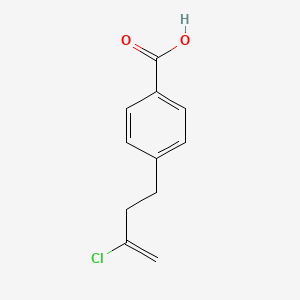

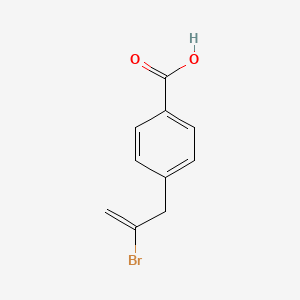

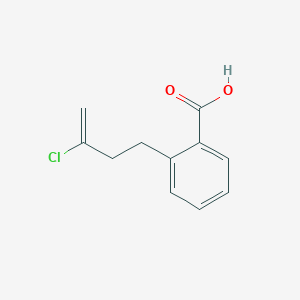

2-(3-Chloro-3-butenyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

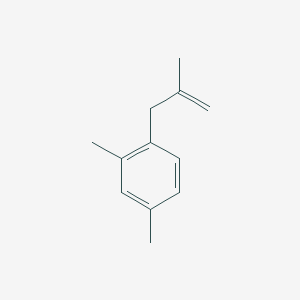

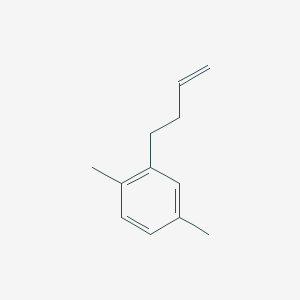

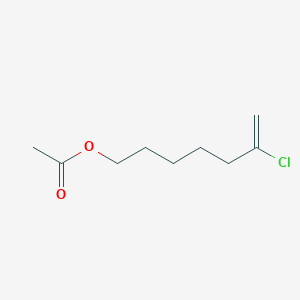

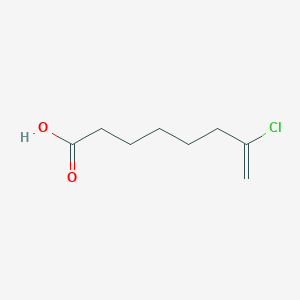

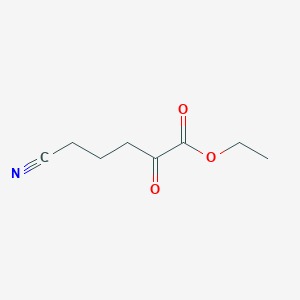

“2-(3-Chloro-3-butenyl)benzoic acid” is an organic chemical compound that belongs to the group of benzoic acids. It contains a carboxylic acid functional group and a butenyl group. The compound has a molecular weight of 210.657 .

Synthesis Analysis

The synthesis of this compound could involve reactions at the benzylic position . A potential synthesis pathway could involve ortho-methylbenzoic acid with lithium diisopropyl amide in tetrahydrofuran, followed by a reaction with allyl bromide .Molecular Structure Analysis

The molecular structure of “2-(3-Chloro-3-butenyl)benzoic acid” includes 11 Hydrogen atoms, 11 Carbon atoms, 2 Oxygen atoms, and 1 Chlorine atom . It also contains 25 bonds in total, including 14 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Chemical Reactions Analysis

Reactions at the benzylic position are significant in the chemistry of this compound. These reactions could involve free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.657 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.科学的研究の応用

Antimicrobial and Molluscicidal Activity

Research indicates that prenylated benzoic acid derivatives, similar in structure to 2-(3-Chloro-3-butenyl)benzoic acid, exhibit significant antimicrobial and molluscicidal activities. For instance, compounds isolated from Piper aduncum leaves showed these activities (Orjala et al., 1993).

Photodecomposition Properties

Studies on chlorobenzoic acids, which include compounds structurally related to 2-(3-Chloro-3-butenyl)benzoic acid, have demonstrated their susceptibility to photodecomposition. This process involves the replacement of chlorine with hydroxyl and hydrogen, forming hydroxybenzoic acids and benzoic acid itself (Crosby & Leitis, 1969).

Effects on Staphylococcus aureus Cells

Benzoic acid derivatives, including compounds closely related to 2-(3-Chloro-3-butenyl)benzoic acid, have been studied for their effects on Staphylococcus aureus cells. These compounds can cause a shift in the population of penicillinase-producing cells, favoring those that do not produce the enzyme (Dulaney, 1970).

Synthesis and Chemical Transformation

The synthesis of benzoic acid derivatives, including methods that might be applicable to 2-(3-Chloro-3-butenyl)benzoic acid, has been a subject of research. These studies focus on optimizing reaction conditions and exploring the yield and purity of the products (You-gui, 2010).

Thermodynamic Studies

Benzoic acid and its derivatives have been extensively studied in the context of pharmaceutical research. Understanding their thermodynamic phase behavior is crucial for process design in pharmaceutical applications. Such studies often involve modeling phase equilibria in various solutions (Reschke et al., 2016).

Role in Liquid Crystal Research

Research has also been conducted on benzoic acid derivatives in the field of liquid crystal technology. These studies involve synthesizing specific compounds and investigating their phase behavior and thermal properties, which are critical in the development of liquid crystal devices (Begum et al., 2013).

Safety And Hazards

特性

IUPAC Name |

2-(3-chlorobut-3-enyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5H,1,6-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPNBVSLEVRPON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=CC=C1C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641256 |

Source

|

| Record name | 2-(3-Chlorobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-3-butenyl)benzoic acid | |

CAS RN |

732248-87-2 |

Source

|

| Record name | 2-(3-Chlorobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。